![molecular formula C14H23ClN2O3S B184878 Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- CAS No. 62564-32-3](/img/structure/B184878.png)
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy-
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Overview
Description
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes or signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit viral replication. Additionally, it has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy-. One potential direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, its mechanism of action and potential toxicity need to be further elucidated. Finally, its potential applications in other fields, such as agriculture and environmental science, should be explored.
In conclusion, Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with diethylamine followed by the addition of 3-chloropropylamine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
62564-32-3 |
---|---|
Molecular Formula |
C14H23ClN2O3S |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O3S/c1-4-17(5-2)10-6-9-16-21(18,19)14-11-12(15)7-8-13(14)20-3/h7-8,11,16H,4-6,9-10H2,1-3H3 |
InChI Key |
UOKSDUWXPICEBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Other CAS RN |
62564-32-3 |
Origin of Product |
United States |
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